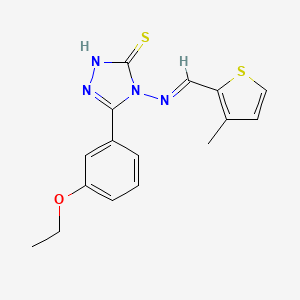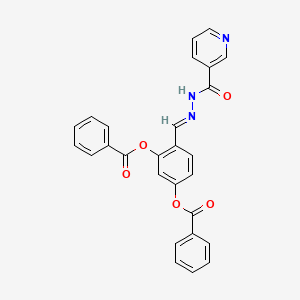![molecular formula C26H26N6O3S B12030130 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12030130.png)
2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-氨基-5-(3,4-二甲氧基苯基)-4H-1,2,4-三唑-3-基]硫代}-N-(9-乙基-9H-咔唑-3-基)乙酰胺是一种复杂的有机化合物,在各个科学领域都具有潜在的应用。该化合物包含一个三唑环、一个咔唑基和一个硫代基,使其成为具有多种化学性质的独特分子。
准备方法
合成路线和反应条件
2-{[4-氨基-5-(3,4-二甲氧基苯基)-4H-1,2,4-三唑-3-基]硫代}-N-(9-乙基-9H-咔唑-3-基)乙酰胺的合成通常涉及多个步骤:
三唑环的形成: 三唑环可以通过涉及肼衍生物和适当的醛或酮在酸性或碱性条件下的环化反应合成。
硫代基的引入: 硫代基通过亲核取代反应引入,其中硫醇基与三唑环上的合适离去基团反应。
咔唑基的连接: 咔唑基通过偶联反应连接,通常使用钯催化的交叉偶联技术,例如铃木反应或赫克反应。
最终乙酰胺的形成: 最后一步涉及通过酰胺化反应形成乙酰胺基,通常使用酰氯或酸酐在碱存在下的条件下进行。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用连续流动反应器、先进的纯化技术和自动化来有效地扩大生产规模。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在硫代基上,导致形成亚砜或砜。
还原: 还原反应可以针对三唑环或咔唑基,可能改变化合物的电子性质。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢、间氯过氧苯甲酸 (m-CPBA) 和高锰酸钾。
还原: 常用的还原剂包括硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4)。
取代: 卤化物、磺酸酯和有机金属化合物等试剂在回流或微波辐射等条件下使用。
主要产物
从这些反应中形成的主要产物取决于使用的具体条件和试剂。例如,硫代基的氧化可以产生亚砜或砜,而取代反应可以引入各种官能团,导致各种衍生物。
科学研究应用
化学: 该化合物可以用作合成更复杂分子的构件,特别是在开发新材料或催化剂方面。
生物学: 其独特的结构可能使其能够与生物大分子相互作用,使其成为研究酶抑制或蛋白质结合的候选者。
医药: 该化合物可以探索其潜在的治疗特性,例如抗癌、抗菌或抗炎活性。
工业: 由于其多样的化学性质,它可能在开发新型聚合物、染料或电子材料方面得到应用。
作用机制
2-{[4-氨基-5-(3,4-二甲氧基苯基)-4H-1,2,4-三唑-3-基]硫代}-N-(9-乙基-9H-咔唑-3-基)乙酰胺的作用机制尚未完全了解。其作用很可能是通过与特定分子靶标(例如酶或受体)的相互作用来介导的。三唑环和咔唑基可能在与这些靶标的结合中发挥关键作用,可能改变其活性或功能。需要进一步研究才能阐明所涉及的确切途径。
相似化合物的比较
类似化合物
- 2-{[4-氨基-5-(3,4-二甲氧基苯基)-4H-1,2,4-三唑-3-基]硫代}-N-(4-甲氧基苯基)乙酰胺
- 2-{[4-氨基-5-(3,4-二甲氧基苯基)-4H-1,2,4-三唑-3-基]硫代}-N-(4-苯氧基苯基)乙酰胺
- **2-{[4-氨基-5-(3,4-二甲氧基苯基)-4H-1,2,4-三唑-3-基]硫代}-N-(2,6-二甲基苯基)乙酰胺
独特性
2-{[4-氨基-5-(3,4-二甲氧基苯基)-4H-1,2,4-三唑-3-基]硫代}-N-(9-乙基-9H-咔唑-3-基)乙酰胺的独特性在于其结合了三唑环、咔唑基和硫代基。这种组合赋予其独特的电子和立体性质,可能导致与生物靶标的独特相互作用以及在各个领域的全新应用。
属性
分子式 |
C26H26N6O3S |
|---|---|
分子量 |
502.6 g/mol |
IUPAC 名称 |
2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(9-ethylcarbazol-3-yl)acetamide |
InChI |
InChI=1S/C26H26N6O3S/c1-4-31-20-8-6-5-7-18(20)19-14-17(10-11-21(19)31)28-24(33)15-36-26-30-29-25(32(26)27)16-9-12-22(34-2)23(13-16)35-3/h5-14H,4,15,27H2,1-3H3,(H,28,33) |
InChI 键 |
VAKGXQWPXPAYRQ-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C51 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12030054.png)

![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12030063.png)




![2-Methoxyethyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12030087.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12030091.png)
![1-(1,3-benzodioxol-5-yl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12030097.png)
![Methyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12030098.png)
![[4-bromo-2-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12030102.png)
![(5E)-5-(3-bromobenzylidene)-2-(4-butoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12030109.png)
